Cas no 2172598-53-5 (3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid)

3-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 2,2-dimethylbutanamide moiety and a pentanoic acid terminus, offering controlled reactivity and stability during solid-phase peptide assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing hydrophobic or conformationally constrained segments into peptide sequences, with potential applications in medicinal chemistry and bioconjugation. The dimethyl substitution enhances steric protection of the amide bond, reducing unintended side reactions during prolonged synthesis. Its design balances synthetic utility with compatibility with standard Fmoc-based protocols.
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid structure
2172598-53-5 structure
Product Name:3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid
CAS No:2172598-53-5
MF:C27H34N2O5
MW:466.569267749786
CID:5998847
PubChem ID:165484236
Update Time:2025-10-21

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid
    • EN300-1480187
    • 3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid
    • 2172598-53-5
    • Inchi: 1S/C27H34N2O5/c1-4-18(15-24(30)31)16-29-25(32)27(2,3)13-14-28-26(33)34-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23H,4,13-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)
    • InChI Key: RLLNAZQURMYTPL-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C)(C)C(NCC(CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 12
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 105Ų

3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid Pricemore >>

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Additional information on 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid

Research Briefing on 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid (CAS: 2172598-53-5)

In recent years, the compound 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid (CAS: 2172598-53-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in peptide synthesis, drug delivery, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the dimethylbutanamido moiety makes it a versatile intermediate in solid-phase peptide synthesis (SPPS) and other bioconjugation strategies.

Recent studies have focused on optimizing the synthesis and purification protocols for 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid to enhance its yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize the compound and ensure its suitability for downstream applications. Researchers have also investigated its stability under various physiological conditions, which is critical for its potential use in drug formulation and delivery systems.

One of the key findings from recent research is the compound's ability to serve as a linker or spacer in the development of peptide-based therapeutics. Its structural rigidity and compatibility with Fmoc-based SPPS make it an attractive candidate for the synthesis of complex peptides with improved bioavailability and target specificity. Additionally, its potential role in the development of prodrugs and antibody-drug conjugates (ADCs) has been explored, with promising preliminary results indicating enhanced therapeutic efficacy and reduced off-target effects.

Further investigations have delved into the mechanistic aspects of 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid, including its interactions with biological macromolecules and its pharmacokinetic properties. Computational modeling and in vitro assays have provided insights into its binding affinity and selectivity, which are crucial for its application in targeted drug delivery. These studies have also highlighted the need for further optimization to address challenges related to solubility and metabolic stability.

In conclusion, 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid (CAS: 2172598-53-5) represents a promising tool in the arsenal of chemical biology and pharmaceutical research. Its versatility, combined with ongoing advancements in synthesis and application, positions it as a valuable candidate for future therapeutic developments. Continued research efforts are expected to uncover new opportunities and refine its utility in addressing unmet medical needs.

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